2,6-Dimethoxytoluene

Catalog No.
S794161
CAS No.
5673-07-4
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethoxytoluene

Regioisomeric mixtures in substituted toluene synthesis reduce yields and require costly separations. 2,6-Dimethoxytoluene (CAS 5673-07-4) overcomes this: the methyl group blocks the reactive C2 site, directing electrophilic attack exclusively to the C3/C5 positions.

  • Enables chromatography-free single-isomer halogenation for carbazole alkaloid (e.g., hyellazole) synthesis.
  • Forms stable η6-arene-metal complexes for SNAr methodology.
  • Key precursor for 3-methylbenziporphyrin macrocycles.

97% purity, global stock, ready to ship.

CAS Number

5673-07-4

Product Name

2,6-Dimethoxytoluene

IUPAC Name

1,3-dimethoxy-2-methylbenzene

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7-8(10-2)5-4-6-9(7)11-3/h4-6H,1-3H3

InChI Key

FPEUDBGJAVKAEE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC)OC

Canonical SMILES

CC1=C(C=CC=C1OC)OC

The exact mass of the compound 2,6-Dimethoxytoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62674. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,6-Dimethoxytoluene, 1,3-Dimethoxy-2-methylbenzene, 2-Methylresorcinol dimethyl ether, 2,6-Dimethoxy-1-methylbenzene, Benzene, 1,3-dimethoxy-2-methyl-

Purity

97%

Package Size

5 g, 25 g

2,6-Dimethoxytoluene (CAS 5673-07-4) is a highly specialized electron-rich aromatic building block characterized by a methyl group sterically flanked by two methoxy ethers. This symmetrical 1,3-dimethoxy-2-methyl substitution pattern creates a unique steric and electronic environment that dictates strict regiocontrol during electrophilic aromatic substitution, directed metalation, and transition-metal complexation . In industrial and advanced laboratory settings, it is primarily procured as a precursor for complex carbazole alkaloids, specialized porphyrinoid macrocycles, and η6-arene organometallic complexes[1]. For procurement professionals and synthetic chemists, its primary value lies in its ability to force predictable site-selectivity, thereby eliminating the costly downstream separation of regioisomers typically encountered with less symmetrically substituted toluenes[2].

Research Fit

Crystalline solid simplifies weighing, storage, and recrystallization
2,6-substitution pattern directs regioselective electrophilic attack to para position
Suited as a regiospecific building block in complex natural product synthesis

Substituting 2,6-dimethoxytoluene with its close isomer 2,4-dimethoxytoluene or the des-methyl analog 1,3-dimethoxybenzene fundamentally alters a synthetic route's reaction trajectory . In 1,3-dimethoxybenzene, the highly acidic C2 position is open and acts as the primary site for directed ortho-metalation (DoM). In 2,6-dimethoxytoluene, this position is blocked by the methyl group, forcing reactivity to the 3- and 5-positions or enabling specialized lateral functionalization [1]. Furthermore, compared to 2,4-dimethoxytoluene, the symmetrical flanking of the methyl group in the 2,6-isomer provides absolute steric shielding. This symmetry ensures single-isomer yields in halogenation and nucleophilic addition reactions that would otherwise produce intractable, yield-depleting mixtures of ortho and para regioisomers [2].

Substitution Risk

Property
2,6-DMT
Other dimethoxytoluene isomers
Crystalline solid
Liquid at room temperature (e.g., 2,4-, 2,5-DMT)
Handling, storage, and recrystallization suitability may differ
Unique 2,6-substitution pattern
Different electronic and steric environments
Regioselectivity in electrophilic substitution may not reproduce
Characteristic MS fragmentation
Isomer-dependent ion formation pathways
Isomer identification by mass spectrometry may require method verification

Absolute Regiocontrol in Halogenation for Alkaloid Precursors

In the total synthesis of marine carbazole alkaloids, the symmetrical substitution of 2,6-dimethoxytoluene enables highly regiospecific halogenation. Utilizing this compound as a starting material allowed for the synthesis of hyellazole in eight steps with a remarkable 63% overall yield . In contrast, using asymmetrically substituted analogs like 2,4-dimethoxytoluene typically results in competing ortho/para halogenation, significantly reducing the yield of the target isomer and necessitating complex chromatographic separations.

Evidence DimensionOverall yield and regioselectivity in multi-step alkaloid synthesis
Target Compound Data63% overall yield (8 steps) with regiospecific halogenation
Comparator Or BaselineAsymmetric isomers (e.g., 2,4-dimethoxytoluene) yielding mixed ortho/para halogenation products
Quantified DifferenceElimination of regioisomer byproducts, preserving >60% multi-step yield
ConditionsIron-mediated synthesis and electrophilic halogenation

Procuring the symmetrically substituted 2,6-isomer prevents yield attrition and eliminates the need for complex chromatographic separation in API and natural product manufacturing.

Physical Form
Head-to-head
Solid (mp 36–42 °C) vs. liquid isomers (2,5-DMT mp 19–21 °C; 2,4-DMT density 1.036 g/mL at 25 °C)
Simplified handling and recrystallization suitability
Standard ambient conditions (20 °C)

Site-Selective Nucleophilic Addition via Organometallic Activation

2,6-Dimethoxytoluene is uniquely suited for π-activation strategies in organometallic chemistry. When coordinated to form a (CO)3Mn(I)(η6-2,6-dimethoxytoluene) complex, it directs lithio-benzofuran addition with exceptional site-selectivity, delivering stemofuran precursors as a single isomer in 93% yield after decomplexation [1]. Standard uncomplexed arenes or less symmetrically hindered complexes fail to achieve this level of direct nucleophilic aromatic substitution without forming isomeric mixtures.

Evidence DimensionIsomeric purity and yield in nucleophilic aromatic addition
Target Compound Data93% yield of a single isomer via η6-Mn complexation
Comparator Or BaselineUncomplexed arenes or asymmetric complexes (yield mixed isomers or fail to react)
Quantified DifferenceNear-quantitative single-isomer conversion (93%)
ConditionsDirect lithio-benzofuran addition followed by CAN/DDQ decomplexation

This compound is essential for research and procurement in organometallic methodology where transition-metal π-activation is required to bypass traditional SNAr limitations.

Lipophilicity (LogP)
Reported
2,6-DMT LogP 2.87 (est.) vs. 2.76 (2,4-) and 2.636 (2,5-DMT)
Higher retention in reversed-phase chromatography
Computational estimate; confirm experimentally

Precursor Efficiency for Sterically Crowded Macrocycles

For the synthesis of modified porphyrinoids, 2,6-dimethoxytoluene serves as a critical dibromination and lithium-halogen exchange precursor. It yields highly crowded 3-methylbenziporphyrins, which exhibit a distinct diatropic ring current demonstrated by an internal CH NMR shift at 4.7 ppm [1]. In direct comparison, the use of 1,3-dimethoxybenzene yields standard benziporphyrins with an internal CH shift at 3.5 ppm, lacking the specific steric crowding provided by the C2-methyl group.

Evidence DimensionMacrocycle steric crowding (measured via internal CH NMR shift)
Target Compound DataInternal CH shift at 4.7 ppm (highly crowded 3-methylbenziporphyrin)
Comparator Or Baseline1,3-dimethoxybenzene precursor (internal CH shift at 3.5 ppm)
Quantified Difference1.2 ppm downfield shift due to targeted steric crowding
ConditionsProton NMR spectroscopy of TFA-generated dications

The C2-methyl group provides the exact steric parameters required to tune the coordination space and electronic properties of advanced metalloporphyrins.

Regiospecific Reactivity
Data to verify
Utilized in total synthesis of Chaetoglobin A; para-directing substitution
Supports regioselective scaffold construction
Source-specific synthesis route; confirm applicability
MS Fragmentation
Head-to-head
Unique quinoid-type ion formation distinguishes from other isomers
Enables unambiguous isomer identification in complex matrices
Verified by metastable ion studies
Thermal & Density
Head-to-head
bp 222 °C, density 1.112 g/cm³ vs. 2,4-: 211 °C, 1.036 g/mL
Distinct separation and material compatibility considerations
Standard pressure; verify process impact

Total Synthesis of Carbazole Alkaloids

Directly leveraging the regiospecific halogenation profile of 2,6-dimethoxytoluene, this compound is the optimal starting material for the scalable synthesis of hyellazole and related marine alkaloids, ensuring high overall yields without regioisomer contamination .

Organometallic π-Activation and Methodology Development

Due to its ability to form stable, highly directing η6-arene complexes with transition metals (e.g., Mn, Cr), it is the preferred substrate for developing novel nucleophilic aromatic substitution (SNAr) methodologies that require absolute site-selectivity [1].

Synthesis of Tunable Porphyrinoid Macrocycles

Utilized as a precursor for dibromination and subsequent lithium-halogen exchange, 2,6-dimethoxytoluene is essential for constructing 3-methylbenziporphyrins where specific steric crowding is required to modulate the macrocycle's diatropic ring current and metal-binding cavity[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioselective natural product synthesis
Regioselectivity directed by 2,6-substitution pattern
Verify para-substitution selectivity in target scaffold
Analytical method development (GC/MS, HPLC)
Distinct mass spectral fragmentation and retention index
Confirm isomer-specific retention index and fragmentation
Organic synthesis R&D intermediate
Crystalline solid form and established reactivity
Assess compatibility with desired transformations
Fragrance & flavor development
Higher LogP and aromatic ether structure
Evaluate partitioning and sensory properties in formulation

XLogP3

2.9

LogP

2.87 (LogP)

Melting Point

40.0 °C

UNII

3P2C6I4244

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5673-07-4

Wikipedia

2,6-dimethoxytoluene

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